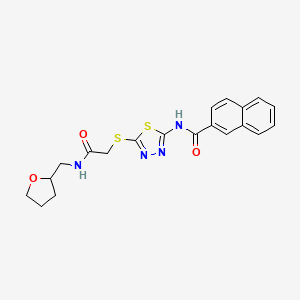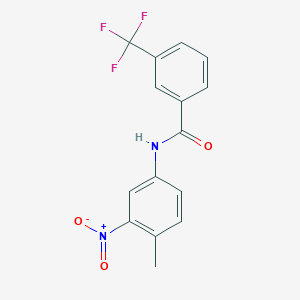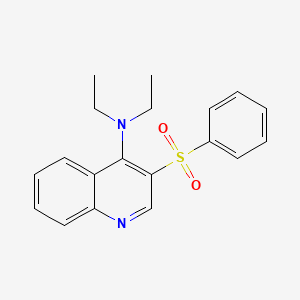![molecular formula C11H21NO3 B2380560 Tert-butyl 2-[(oxan-4-yl)amino]acetate CAS No. 1178247-06-7](/img/structure/B2380560.png)
Tert-butyl 2-[(oxan-4-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-[(oxan-4-yl)amino]acetate is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-[(oxan-4-yl)amino]acetate is characterized by the presence of an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group attached to an amino group, which is further linked to an acetate group with a tert-butyl ester .Scientific Research Applications
Chemical Synthesis
Tert-butyl 2-[(oxan-4-yl)amino]acetate is used as a chemical intermediate in various organic synthesis processes . It’s a versatile compound that can be used to create a wide range of other chemicals.
Pharmaceutical Research
This compound is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .
Analytical Chemistry
Tert-butyl 2-[(oxan-4-yl)amino]acetate can be used in analytical chemistry, particularly in techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques allow for the identification and quantification of this compound and its derivatives.
Polymer Science
This compound has been used in the synthesis of amino-functionalized six-membered cyclic carbonate tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate . This polymer has potential applications in various fields, including materials science and biomedical engineering .
Drug Discovery
Given its role in the synthesis of ceftolozane, Tert-butyl 2-[(oxan-4-yl)amino]acetate could potentially be used in drug discovery and development processes . It could be used to create new compounds with potential therapeutic effects.
Material Science
The polymers synthesized using Tert-butyl 2-[(oxan-4-yl)amino]acetate could have applications in material science . These materials could be used in the development of new products with improved properties.
properties
IUPAC Name |
tert-butyl 2-(oxan-4-ylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-12-9-4-6-14-7-5-9/h9,12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTWYKCKMPGYQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(oxan-4-yl)amino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione](/img/structure/B2380481.png)




![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2380490.png)

![N-(2,4-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2380492.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)
